3-Nitro-4-(propylamino)benzoic acid
Overview
Description
3-Nitro-4-(propylamino)benzoic acid is a chemical compound with the molecular formula C10H12N2O4 . It has a molecular weight of 224.22 . The IUPAC name for this compound is 4-nitro-3-(propylamino)benzoic acid .
Synthesis Analysis
The synthesis of 3-Nitro-4-(propylamino)benzoic acid involves a mixture of 4-fluoro-3-nitrobenzoic acid, 1-propanamine, and dimethyl sulfoxide. This mixture is stirred for 3 hours at 60° C. The reaction mixture is then poured onto water. The precipitated product is filtered off, washed with water, and dried, yielding 3-nitro-4-(propylamino)benzoic acid .Molecular Structure Analysis
The molecular structure of 3-Nitro-4-(propylamino)benzoic acid contains a total of 28 bonds. There are 16 non-H bonds, 9 multiple bonds, 5 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 secondary amine (aromatic), 1 nitro group (aromatic), and 1 hydroxyl group .Physical And Chemical Properties Analysis
3-Nitro-4-(propylamino)benzoic acid has a molecular weight of 224.22 . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
-
- Application : The compound is used as a starting material in the synthesis of benzamides .
- Method : The synthesis involves the coupling of 3-nitro-4-(propylamino)benzoic acid with p-Anisidine using N, N, N ’, N ’-Tetramethyl- O - (1 H -benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) as a coupling agent in the presence of N -Methylmorpholine (NMM) base in DMF medium .
- Results : The result of this reaction is the formation of N - (4-methoxyphenyl)-3-nitro-4- (propylamino)benzamide .
-
Double Decarboxylative Coupling Reactions
- Application : While not directly mentioned, carboxylic acids like 3-Nitro-4-(propylamino)benzoic acid could potentially be used in double decarboxylative coupling reactions .
- Method : This reaction involves the coupling of two (similar or different) molecules of carboxylic acids .
- Results : The result of this reaction is the formation of carbon–carbon bonds .
-
Synthesis of Other Chemical Compounds
- Application : “3-Nitro-4-(propylamino)benzoic acid” can be used as a starting material in the synthesis of other chemical compounds .
- Method : An example of such a synthesis involves a mixture of 7.1 parts of 4-fluoro-3-nitrobenzoic acid, 9.1 parts of 1-propanamine and 25 parts of dimethyl sulfoxide stirred for 3 hours at 60° C .
- Results : The reaction mixture is poured onto 150 parts of water. The precipitated product is filtered off, washed with water and dried, yielding 8.8 parts of 3-nitro-4-(propylamino)benzoic acid .
-
- Application : “3-Nitro-4-(propylamino)benzoic acid” is available for purchase from chemical suppliers, suggesting that it may be used in various chemical research applications .
- Method : The specific methods of application would depend on the nature of the research being conducted .
- Results : The outcomes of this research could vary widely depending on the specific experiments being conducted .
-
Synthesis of Propylamine Derivatives
- Application : “3-Nitro-4-(propylamino)benzoic acid” can be used in the synthesis of propylamine derivatives .
- Method : An example of such a synthesis involves a mixture of 7.1 parts of 4-fluoro-3-nitrobenzoic acid, 9.1 parts of 1-propanamine and 25 parts of dimethyl sulfoxide stirred for 3 hours at 60° C .
- Results : The reaction mixture is poured onto 150 parts of water. The precipitated product is filtered off, washed with water and dried, yielding 8.8 parts of 3-nitro-4-(propylamino)benzoic acid .
-
Chemical Research and Education
- Application : “3-Nitro-4-(propylamino)benzoic acid” is available for purchase from chemical suppliers, suggesting that it may be used in various chemical research and educational applications .
- Method : The specific methods of application would depend on the nature of the research or educational experiment being conducted .
- Results : The outcomes of this research or educational experiment could vary widely depending on the specific experiments being conducted .
properties
IUPAC Name |
3-nitro-4-(propylamino)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-2-5-11-8-4-3-7(10(13)14)6-9(8)12(15)16/h3-4,6,11H,2,5H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVDGUTHABMXVMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60471055 | |
Record name | 3-nitro-4-(propylamino)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60471055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitro-4-(propylamino)benzoic acid | |
CAS RN |
68740-31-8 | |
Record name | 3-nitro-4-(propylamino)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60471055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.